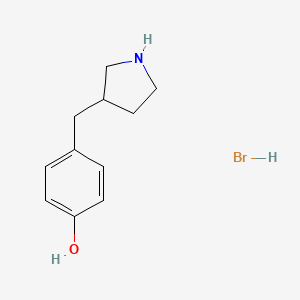
4-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide is a synthetic compound . The CAS Number is 38175-43-8 and the Molecular Weight is 244.13 .
Synthesis Analysis
The synthesis of pyrrolidine compounds is often achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the Petasis reaction has been used in the synthesis of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of the molecule can be influenced by steric factors, and the different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The pyrrolidine ring is often used in the design of new molecules for drug discovery . The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Physical And Chemical Properties Analysis
The molecular weight of 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide is 244.13 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-(Pyrrolidine-2,5-dione-1-yl)phenol (PDP), structurally related to 4-(Pyrrolidin-3-ylmethyl)phenol, was synthesized using a new protocol. This compound's structure was verified and confirmed by various spectroscopic and mass spectrometry techniques. Computational examination through density functional theory (DFT) methods provided insights into its molecular structure, electrostatic potential, and vibrational assignments, showing significant compatibility between theoretical and experimental results (Zulfiqar et al., 2021).
Catalytic Applications
Research on 4-(N,N-Dimethylamino)pyridine hydrochloride explored its use as a recyclable catalyst for acylating inert alcohols and phenols, highlighting the compound's potential in facilitating various synthetic pathways. This study provides a foundation for the use of pyridine derivatives, including compounds like 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide, in catalytic processes (Liu et al., 2014).
Corrosion Inhibition
Investigations into the corrosion inhibitive behavior of Schiff bases, which share a similar synthetic pathway or functional group with 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide, on mild steel surfaces in acidic media, showcased the potential of these compounds in corrosion protection. This research paves the way for the development of new corrosion inhibitors based on pyrrolidine derivatives (Murmu et al., 2019).
Anticancer and Anti-inflammatory Applications
The synthesis of PDP also demonstrated significant anti-inflammatory and anticancer activities, suggesting potential therapeutic applications for similar compounds. This implies that 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide could be of interest in the development of new drugs with anti-inflammatory or anticancer properties (Zulfiqar et al., 2021).
Direcciones Futuras
The pyrrolidine ring is a versatile scaffold for the design of new biologically active compounds . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, 4-(Pyrrolidin-3-ylmethyl)phenol hydrobromide and similar compounds may have potential in future drug discovery efforts.
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolidine structure have been shown to have target selectivity towards various proteins .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine structure have been shown to influence various biological pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Propiedades
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)7-10-5-6-12-8-10;/h1-4,10,12-13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHGFRCEODTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2576397.png)
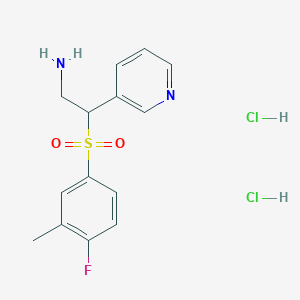

![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)
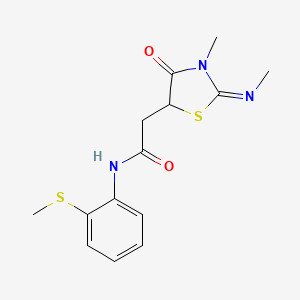

![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)
![(1-Methylpyrazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2576409.png)
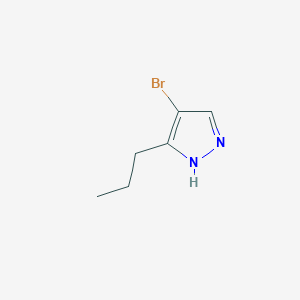
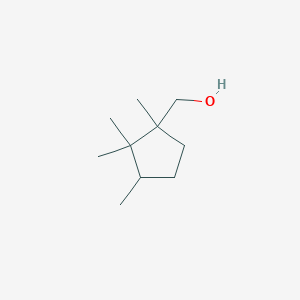
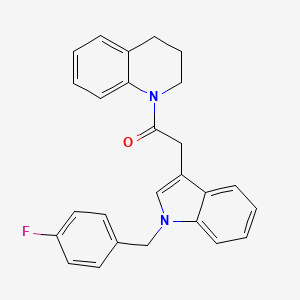
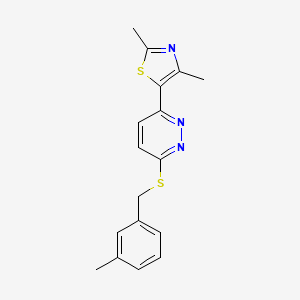
![2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2576419.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2576420.png)